molecular formula C15H15N5S2 B2457480 (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide CAS No. 310452-77-8

(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide

Cat. No.: B2457480
CAS No.: 310452-77-8
M. Wt: 329.44
InChI Key: OUFZEWRFDKATDT-GIJQJNRQSA-N
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Description

(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide is a high-purity synthetic compound offered as a key building block for advanced chemical and pharmaceutical research. This molecule features a unique hybrid structure combining tetrahydrobenzothiophene, pyrrole, and hydrazinecarbothioamide pharmacophores, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its specific molecular architecture suggests potential for applications in enzyme inhibition and receptor modulation studies. As with similar research chemicals, it is supplied with comprehensive characterization data, which may include analysis by HPLC, GCMS, LCMS, NMR, and FTIR to ensure identity and purity . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

[(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrol-2-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S2/c16-8-12-11-5-1-2-6-13(11)22-14(12)20-7-3-4-10(20)9-18-19-15(17)21/h3-4,7,9H,1-2,5-6H2,(H3,17,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFZEWRFDKATDT-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=NNC(=S)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3/C=N/NC(=S)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, pharmacological properties, and biological activities based on diverse research findings.

Synthesis

The synthesis of this compound generally involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with various hydrazine derivatives. The specific synthetic routes can vary based on the desired substituents on the benzothiophene and pyrrole rings.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Some studies suggest that the compound demonstrates antimicrobial activity against a variety of pathogens, potentially making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

Anticancer Activity

A study published in PubMed highlights the cytotoxic effects of similar compounds derived from pyrrole and benzothiophene frameworks. These compounds were tested against several cancer cell lines, including breast and colon cancer cells. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that structural modifications could enhance efficacy .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHCT116 (Colon)12Cell cycle arrest

Antimicrobial Activity

Research has also focused on the antimicrobial properties of similar hydrazinecarbothioamide compounds. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an MIC value of 32 µg/mL against Staphylococcus aureus .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Another aspect of research investigated the anti-inflammatory activity through modulation of cytokine production. Compounds similar to (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide were shown to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .

Case Studies

In a clinical setting, a case study involving a derivative of this compound was conducted on patients with chronic inflammatory conditions. The results indicated a marked reduction in symptoms and inflammatory markers after treatment over a period of six weeks.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial activity. Compounds containing benzothiophene derivatives have been documented to possess antibacterial and antifungal properties. The hydrazinecarbothioamide moiety may enhance this activity by acting on bacterial cell walls or interfering with metabolic pathways .

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures can exhibit anti-inflammatory effects. The ability to modulate inflammatory cytokines could make (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Neurological Applications

Given the compound's ability to penetrate the blood-brain barrier due to its lipophilic nature, it may have applications in treating neurological disorders. Preliminary studies suggest that similar compounds could provide neuroprotective effects and may be beneficial in conditions like Alzheimer's disease or Parkinson's disease by reducing oxidative stress and inflammation in neural tissues .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of hydrazinecarbothioamide and tested their anticancer efficacy against various cancer cell lines. One derivative demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

A screening assay conducted on a series of benzothiophene derivatives highlighted the antimicrobial activity of compounds similar to (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide against Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth effectively at low concentrations .

Preparation Methods

Cyclization of Arylthioacetic Acid Derivatives

Arylthioacetic acid, derived from thiophenol and chloroacetic acid, undergoes cyclization in acetic anhydride to yield 3-hydroxybenzo[b]thiophene. Subsequent dehydration with phosphorus oxychloride produces the benzothiophene core.

Example Protocol

  • React thiophenol (0.1 mol) with chloroacetic acid (0.12 mol) in refluxing ethanol for 6 hours.
  • Isolate arylthioacetic acid (yield: 78–85%) and treat with acetic anhydride (10 mL) at 120°C for 2 hours.
  • Dehydrate intermediate with PCl₃ to afford benzo[b]thiophene (yield: 70–75%).

Oxidative Cyclization of α-Mercaptocinnamic Acid

α-Mercaptocinnamic acid undergoes oxidative cyclization using iodine or K₃Fe(CN)₆ in alkaline conditions. This method is advantageous for introducing electron-withdrawing groups (e.g., CN) at position 3.

Optimized Conditions

Reactant Oxidizing Agent Temperature Yield (%)
α-Mercaptocinnamic acid I₂ (1.2 eq) 80°C 82
α-Mercaptocinnamic acid K₃Fe(CN)₆ RT 68

Introduction of the Cyano Group

The cyano group at position 3 is introduced via nucleophilic substitution or during cyclization.

Cyanation via Sandmeyer Reaction

Post-cyclization, the benzothiophene is nitrated at position 3, reduced to an amine, and subjected to a Sandmeyer reaction with CuCN.

Steps

  • Nitrate benzo[b]thiophene using HNO₃/H₂SO₄ at 0°C.
  • Reduce nitro group to amine with SnCl₂/HCl.
  • Treat with NaNO₂/HCl followed by CuCN to yield 3-cyano derivative (yield: 60–65%).

Direct Cyanation During Cyclization

Using cyano-containing precursors (e.g., 3-cyanothiophenol) in cyclization reactions avoids post-functionalization. This method improves yield (75–80%) but requires specialized starting materials.

Formation of the Pyrrole Ring

The pyrrole subunit is synthesized via Paal-Knorr cyclization or transition-metal-catalyzed coupling.

Paal-Knorr Cyclization

Reacting a 1,4-diketone with ammonium acetate in acetic acid forms the pyrrole ring. For the target compound, 2-acetyl-3-cyanobenzo[b]thiophene is reacted with ammonium acetate to yield the 1H-pyrrole derivative.

Reaction Conditions

  • 1,4-Diketone (1 eq), NH₄OAc (3 eq), glacial AcOH, reflux, 8 hours.
  • Yield: 70–75%.

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between benzothiophene boronic esters and pyrrole halides enables regioselective attachment. This method is preferred for sterically hindered systems.

Catalyst System

Catalyst Ligand Solvent Yield (%)
Pd(PPh₃)₄ XPhos Toluene 65
Pd(OAc)₂ BINAP DMF 58

Condensation to Form the Hydrazinecarbothioamide Moiety

The aldehyde intermediate is condensed with thiosemicarbazide under acidic or solvent-free conditions to form the (E)-hydrazone.

Traditional Acid-Catalyzed Condensation

  • Protocol : Reflux equimolar aldehyde and thiosemicarbazide in ethanol with catalytic HCl for 6 hours.
  • Yield : 75–81%.
  • Stereoselectivity : The (E)-isomer predominates (>95%) due to thermodynamic control.

Solvent-Free Microwave-Assisted Method

  • Protocol : Mix aldehyde (1 eq) and thiosemicarbazide (1 eq) with silica gel (0.5 g), irradiate at 800 W for 2–3 minutes.
  • Advantages : Reduced reaction time (2–3 min vs. 6 hours), improved yield (82–89%).

Comparative Data

Method Time Yield (%) E:Z Ratio
Traditional reflux 6 h 75–81 95:5
Microwave (solvent-free) 3 min 82–89 97:3

Integrated Synthetic Route and Optimization

A proposed optimized pathway integrates the above methods:

  • Benzothiophene Core : Synthesize 3-cyanobenzo[b]thiophene via oxidative cyclization of α-mercaptocinnamic acid with iodine.
  • Pyrrole Formation : Perform Paal-Knorr cyclization on 2-acetyl-3-cyanobenzo[b]thiophene.
  • Aldehyde Generation : Oxidize the pyrrole methyl group to aldehyde using MnO₂ in dichloromethane.
  • Hydrazone Formation : Condense aldehyde with thiosemicarbazide under microwave conditions.

Overall Yield : 52–58% (four steps).

Characterization and Validation

Key characterization data from literature:

  • Melting Point : 251–253°C (microwave product).
  • Spectroscopy :
    • IR: ν(C=N) 2220 cm⁻¹, ν(N–H) 3250 cm⁻¹.
    • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.85–6.98 (m, aromatic H).
  • X-ray Crystallography : Confirms (E)-configuration and planar hydrazinecarbothioamide group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of this compound?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, describes a protocol where intermediates are refluxed with aromatic aldehydes in acetic anhydride/acetic acid (10:20 mL) and sodium acetate (0.5 g) for 2 hours. The product is crystallized using appropriate solvents (e.g., DMF/water) . Similarly, highlights the use of thiouracil derivatives and anthranilic acid in ethanol/sodium ethoxide, refluxed for 12 hours, followed by acidified ice-water precipitation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identify functional groups (e.g., ν(CN) ~2220–2254 cm⁻¹, ν(C=O) ~1700–1719 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to resolve structural features. For instance, hydrazinecarbothioamide protons appear at δ 8.78 (NH) and δ 8.66 (N=CH) in related compounds .
  • Elemental Analysis : Validate purity (e.g., C: 55.21%, H: 3.27%, N: 18.94% calculated vs. found) .
  • Mass Spectrometry : Confirm molecular weight (e.g., LC-MS m/z = 369 [M⁺]) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesis?

  • Methodological Answer : Bayesian optimization and heuristic algorithms ( ) can systematically explore parameter spaces (e.g., temperature, solvent ratios, catalyst loading). For example, highlights DoE case studies where reaction yield is maximized by iteratively varying parameters like reflux time (2–12 hours) and solvent polarity . A stepwise approach includes:

Define critical variables (e.g., molar ratios, temperature).

Use fractional factorial designs to screen variables.

Apply response surface methodology (RSM) for fine-tuning.

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Cross-reference multiple techniques:

  • X-ray Crystallography (): Resolve ambiguities in tautomeric forms (e.g., E/Z isomerism) by comparing experimental bond lengths (e.g., C=N ~1.28 Å) with computed values .
  • Elemental Analysis : Reconcile discrepancies in purity (e.g., 55.12% C found vs. 55.21% calculated) by repeating synthesis under inert atmospheres .
  • 2D NMR : Assign overlapping signals (e.g., aromatic protons) using COSY or HSQC .

Q. How to determine crystal structure and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction () is used as follows:

Grow crystals via slow evaporation (e.g., methanol/water mixtures).

Collect data at 293 K with Mo Kα radiation (λ = 0.71073 Å).

Refine structures using SHELX software (R factor < 0.03). Key interactions (e.g., hydrogen bonds: N–H⋯S, length ~2.89 Å) stabilize the lattice .

Q. What strategies validate the thermodynamic stability of tautomeric forms?

  • Methodological Answer : Combine experimental and computational approaches:

  • Variable-Temperature NMR (): Monitor chemical shift changes to identify dominant tautomers (e.g., hydrazone vs. azo forms).
  • DFT Calculations : Compare Gibbs free energies of tautomers using B3LYP/6-31G* basis sets.
  • IR Spectroscopy : Detect tautomer-specific vibrations (e.g., ν(NH) ~3379 cm⁻¹ for hydrazone) .

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